p-Methylcinnamaldehyde

Vue d'ensemble

Description

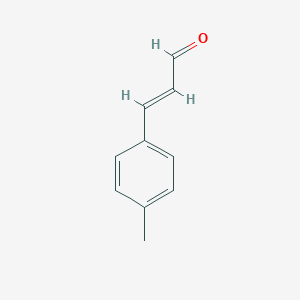

3-(4-Methylphenyl)-2-propenal, also known as 4-methylcinnamaldehyde or 3-p-tolylacrolein, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal. 3-(4-Methylphenyl)-2-propenal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-(4-methylphenyl)-2-propenal is primarily located in the cytoplasm. 3-(4-Methylphenyl)-2-propenal has a cinnamon and spicy taste.

Activité Biologique

p-Methylcinnamaldehyde (p-MCA), a derivative of cinnamaldehyde, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the para position of the cinnamaldehyde structure. Its chemical formula is C₉H₈O, and it exhibits properties typical of unsaturated aldehydes, including electrophilic reactivity.

Antimicrobial Activity

Inhibition of Biofilm Formation:

Recent studies have demonstrated that p-MCA exhibits significant antibiofilm activity against various pathogens. For instance, it has been shown to inhibit biofilm formation of Candida albicans with over 90% inhibition at concentrations as low as 50 μg/mL. The minimum inhibitory concentration (MIC) for p-MCA was determined to be ≥ 200 μg/mL .

Mechanisms of Action:

The mechanism underlying the antimicrobial activity of p-MCA involves its ability to disrupt cellular processes. It has been suggested that p-MCA acts as a Michael acceptor, which can modify proteins and interfere with cellular signaling pathways. This property is crucial for its effectiveness against microbial pathogens such as C. albicans and nematodes like Caenorhabditis elegans .

Anti-inflammatory Properties

This compound exhibits both pro-inflammatory and anti-inflammatory effects. Research indicates that it can modulate the expression of key inflammatory markers such as Cox-2 and Nos2 in RAW264.7 macrophage cells. At non-cytotoxic concentrations, p-MCA effectively suppressed the expression of these markers induced by lipopolysaccharides from Porphyromonas gingivalis, highlighting its potential in managing inflammatory conditions .

Cytotoxicity and Safety Profile

Studies assessing the cytotoxicity of p-MCA have shown that it possesses a relatively low toxicity profile, making it a candidate for therapeutic applications. In vivo toxicity assessments using models such as Galleria mellonella larvae indicated that p-MCA did not exhibit significant toxicity at effective doses .

Case Studies

Case Study 1: Antifungal Efficacy

In an experimental setup, p-MCA was tested against C. albicans biofilms using scanning electron microscopy (SEM) to visualize biofilm architecture. The results demonstrated a marked reduction in biofilm density and altered morphology upon treatment with p-MCA, confirming its antifungal efficacy .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of p-MCA on RAW264.7 cells stimulated with lipopolysaccharide (LPS). The treatment with p-MCA resulted in a significant downregulation of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in periodontal disease management .

Summary of Findings

| Activity | Effect | Concentration |

|---|---|---|

| Antibiofilm | >90% inhibition on C. albicans | 50 μg/mL |

| Minimum Inhibitory Concentration (MIC) | ≥200 μg/mL | |

| Anti-inflammatory | Suppression of Cox-2 and Nos2 expression | Non-cytotoxic levels |

| Cytotoxicity | Low toxicity in Galleria mellonella | Effective doses |

Applications De Recherche Scientifique

Antimicrobial Properties

p-Methylcinnamaldehyde exhibits significant antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies have shown that p-MCA can inhibit biofilm formation in Candida albicans and various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound disrupts cell membrane integrity and inhibits quorum sensing, leading to reduced virulence in pathogens .

Antifungal Activity

p-MCA has been tested for its antifungal properties against postharvest fungi like Penicillium digitatum, which causes citrus fruit rot. The compound demonstrated effective antifungal action, making it a potential candidate for use in food preservation .

Anticancer Potential

Research indicates that p-MCA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT-15 (colon cancer) through the activation of pro-apoptotic pathways .

Flavoring Agent

This compound is commonly used as a flavoring agent in food products due to its pleasant aroma and taste profile. Its GRAS (Generally Recognized As Safe) status allows for its use in various food applications .

Preservative

Due to its antimicrobial properties, p-MCA can be utilized as a natural preservative to extend the shelf life of food products by inhibiting microbial growth .

Pesticide Development

The antifungal and antibacterial properties of p-MCA make it a candidate for developing natural pesticides. Its efficacy against plant pathogens can help reduce reliance on synthetic chemicals in agriculture .

Case Study 1: Antibiofilm Activity

A study evaluated the antibiofilm activity of p-MCA against C. albicans. The results indicated over 90% inhibition of biofilm formation at concentrations as low as 50 μg/mL. Scanning electron microscopy confirmed structural changes in the biofilm architecture upon treatment with p-MCA .

Case Study 2: Antifungal Efficacy

In another investigation, p-MCA was tested against Penicillium digitatum. The compound exhibited significant antifungal activity, effectively reducing fungal growth in citrus fruits during storage, thus demonstrating its potential as a biopreservative .

Summary Table of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Antimicrobial | Inhibition of C. albicans, E. coli, etc. | >90% biofilm inhibition at low concentrations |

| Antifungal | Preservation of citrus fruits | Significant reduction in fungal growth |

| Anticancer | Induction of apoptosis in cancer cells | Activation of pro-apoptotic pathways |

| Food Industry | Flavoring agent | GRAS status for use in various food products |

| Agricultural | Development of natural pesticides | Effective against plant pathogens |

Propriétés

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOUYOVAEBQFHU-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862681 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellowish crystals | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 °C. @ 25.00 mm Hg | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; moderately soluble in oils, moderately soluble (in ethanol) | |

| Record name | p-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1504-75-2, 56578-35-9 | |

| Record name | p-Methyl cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methlycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.5 °C | |

| Record name | 3-(4-Methylphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding p-Methylcinnamaldehyde in Toricellia angulata var. intermedia?

A1: This study marks the first reported instance of isolating this compound (also known as trans-p-methylcinnamaldehyde) from the Toricellia genus []. This discovery contributes to the understanding of the phytochemical diversity within this genus and could open avenues for further research into the potential biological activities of this compound and its role in Toricellia angulata var. intermedia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.